acetate](/img/structure/B14870902.png)
Ethyl [(3-methylquinoxalin-2-yl)sulfanyl](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla typically involves the reaction of 3-methylquinoxaline-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . By inhibiting this receptor, the compound can potentially suppress tumor growth and proliferation . The compound also induces apoptosis in cancer cells by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline-2-thiol: A precursor in the synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla.
Ethyl 2-(3-methylquinoxalin-2-yl)acetate: Another quinoxaline derivative with similar structural features.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: Compounds with similar biological activities and applications.
Uniqueness
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla stands out due to its specific interaction with VEGFR-2 and its potential as an antiproliferative agent . Its unique structure allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17(14-9-5-4-6-10-14)24-18-13(2)20-15-11-7-8-12-16(15)21-18/h4-12,17H,3H2,1-2H3 |
InChI Key |
JIOKNTVJTFMVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


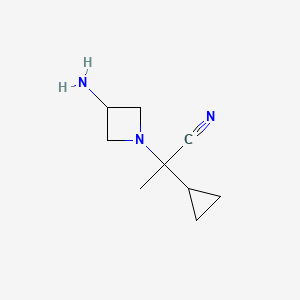



![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
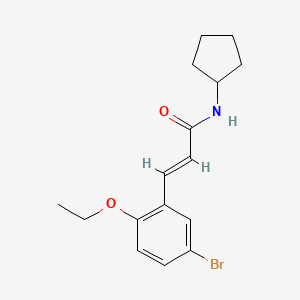
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
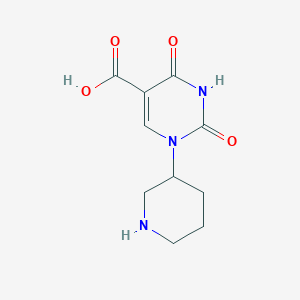
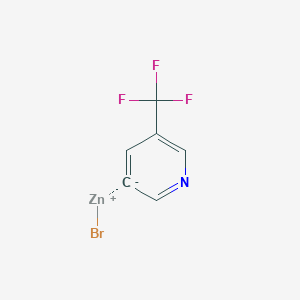

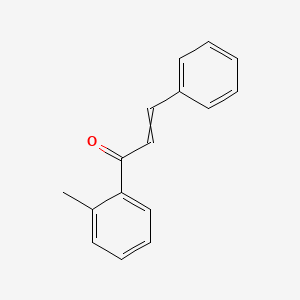

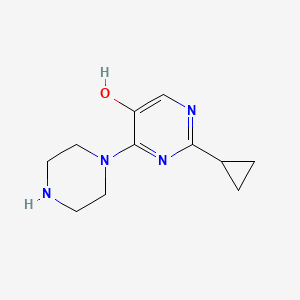
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
